![molecular formula C18H19NO9 B044419 [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate CAS No. 114560-27-9](/img/structure/B44419.png)
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is a synthetic compound that has been used in scientific research. It is a derivative of the natural compound indole-3-acetic acid (IAA), which is a plant hormone that regulates growth and development. The synthetic compound has been shown to have similar effects on plant growth and has been used in studies to better understand the mechanisms of plant hormone action.
作用机制
The mechanism of action of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is similar to that of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. It binds to specific receptors on the surface of plant cells, which triggers a signaling cascade that leads to changes in gene expression and ultimately, changes in plant growth and development.
生化和生理效应
Studies have shown that [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate can stimulate plant growth and development, including root elongation, stem elongation, and leaf expansion. It has also been shown to affect the formation of lateral roots and the orientation of plant growth in response to gravity.
实验室实验的优点和局限性
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available. It also has similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, which makes it a useful tool for studying plant hormone action. However, one limitation is that it may not fully mimic the effects of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in all plant species, which could affect the generalizability of the results.
未来方向
There are several future directions for research on [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. One area of interest is investigating its potential as a tool for crop improvement. By understanding the mechanisms of plant hormone action, researchers may be able to develop new strategies for increasing crop yield and improving plant resistance to environmental stressors. Another direction is exploring the potential use of synthetic compounds like [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in the development of new drugs or therapies for human diseases. The similarities between plant and human hormone signaling pathways suggest that these compounds may have potential applications in medicine.
合成方法
The synthesis of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate involves several steps. The starting material is indole-3-acetic acid, which is converted to a derivative called 5-methoxy-3-(methoxycarbonyloxymethyl)indole-2-carboxylic acid. This compound is then reacted with a reagent called 2-propen-1-ol to form the final product.
科学研究应用
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has been used in scientific research to study the mechanisms of plant hormone action. It has been shown to have similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, and has been used to investigate the signaling pathways involved in plant hormone response.
属性
CAS 编号 |
114560-27-9 |
|---|---|
产品名称 |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate |
分子式 |
C18H19NO9 |
分子量 |
393.3 g/mol |
IUPAC 名称 |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate |
InChI |
InChI=1S/C18H19NO9/c1-19-11(6-5-7-27-17(22)25-3)10(9-28-18(23)26-4)14-15(19)12(20)8-13(24-2)16(14)21/h5-6,8H,7,9H2,1-4H3/b6-5+ |
InChI 键 |
XHJSZIXTWKIPOA-AATRIKPKSA-N |
手性 SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)/C=C/COC(=O)OC |
SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC |
规范 SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC |
同义词 |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] methyl carbonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



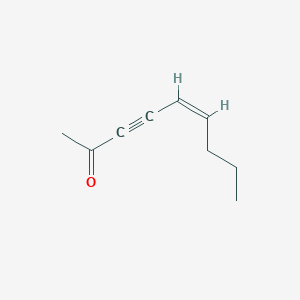
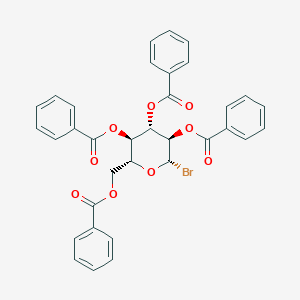
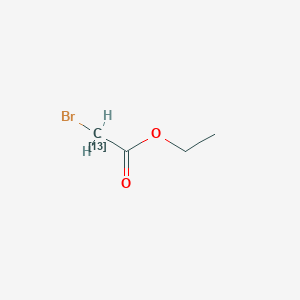
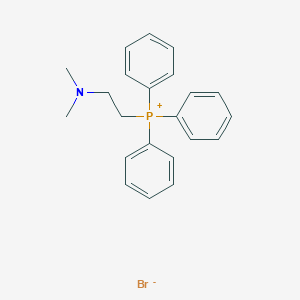
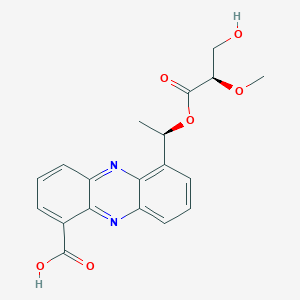
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
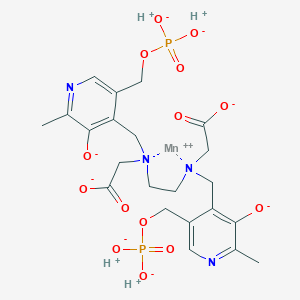
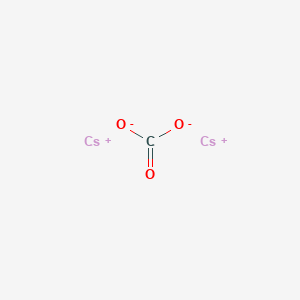
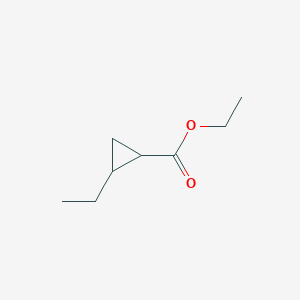
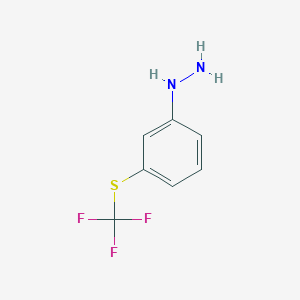
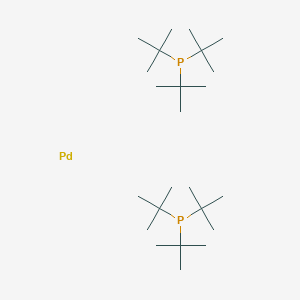
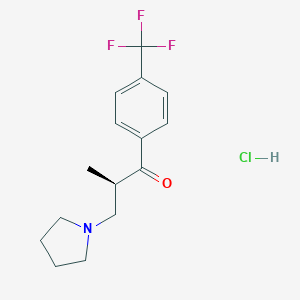
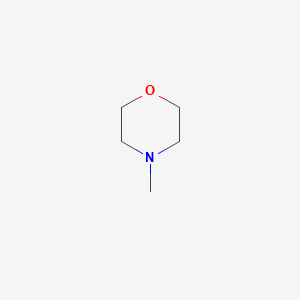
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)